4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl-

Description

Structural and Synthetic Overview

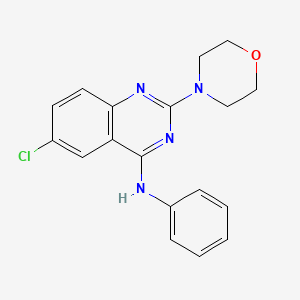

The compound 4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl- is a quinazoline derivative characterized by a 6-chloro substituent, a 4-morpholinyl group at position 2, and an N-phenyl moiety at position 4 (Figure 1). Its synthesis involves a multi-step process starting with the substitution of urea on morpholine, followed by cyclization with substituted anthranilic acids, chlorination using phosphorus oxychloride, and final substitution with aniline derivatives . Key spectral data include:

- FTIR: Absorbance at 1708–1580 cm⁻¹ (C=C/C=N of quinazoline), 1370–1321 cm⁻¹ (morpholine ring), and 1563–1612 cm⁻¹ (N-H deformation of aniline) .

- NMR: Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and OCH₃ groups (δ 2–3 ppm, if present) .

The morpholine moiety enhances solubility and bioavailability, while the N-phenyl group contributes to π-π stacking interactions with target proteins .

Properties

CAS No. |

60973-41-3 |

|---|---|

Molecular Formula |

C18H17ClN4O |

Molecular Weight |

340.8 g/mol |

IUPAC Name |

6-chloro-2-morpholin-4-yl-N-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(20-14-4-2-1-3-5-14)22-18(21-16)23-8-10-24-11-9-23/h1-7,12H,8-11H2,(H,20,21,22) |

InChI Key |

LLIIWTRFWGNOLB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with morpholine and aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro group is highly reactive toward nucleophilic displacement, enabling modifications to enhance pharmacological properties or introduce new functional groups.

Example Reaction :

Replacement of the chloro group with amines or anilines under reflux conditions:

text6-chloro-2-(4-morpholinyl)-N-phenylquinazolin-4-amine + R-NH₂ → 6-R-substituted derivative + HCl

Conditions :

-

Solvent: DMF or toluene

-

Reagents: Excess primary/secondary amines or substituted anilines

-

Temperature: 80–120°C (reflux)

-

Catalyst: None required

| Starting Material | Nucleophile | Product Yield | Reference |

|---|---|---|---|

| 4-Chloro-2-(morpholin-4-yl)quinazoline | 4-Ethylaniline | 77% | |

| 4-Chloro-2-(morpholin-4-yl)quinazoline | 4-Propylaniline | 71% |

This reaction is critical for generating analogs with improved selectivity for biological targets like COX-II or kinase receptors .

Chlorination and Halogen Exchange

The chloro group can be introduced or exchanged via phosphorus oxychloride (POCl₃)-mediated reactions.

-

Quinazolinone derivatives are treated with POCl₃ in DMF.

-

Reflux for 2 hours to form 4-chloro intermediates.

-

Neutralization with NaOH and extraction with dichloromethane.

Example :

text2-(Morpholin-4-yl)quinazolin-4-one + POCl₃ → 6-chloro-2-(4-morpholinyl)-N-phenylquinazolin-4-amine

Cyclization Reactions

The quinazoline core is synthesized via cyclization between morpholine-4-carboxamide and anthranilic acid derivatives.

-

Morpholine-4-carboxamide reacts with anthranilic acid in HCl.

-

Cyclization forms 3,4-dihydroquinazolin-4(3H)-one.

-

Chlorination and subsequent substitution yield the final product.

Mechanism : Acid-catalyzed intramolecular dehydration facilitates ring closure.

Functionalization of the Morpholine Ring

The morpholine moiety can undergo alkylation or oxidation, though such reactions are less explored for this compound.

Potential Modifications :

-

Alkylation : Using alkyl halides to introduce branched chains.

-

Oxidation : Conversion to morpholine N-oxide for enhanced solubility.

Coupling Reactions

The aromatic amine group participates in Buchwald–Hartwig or Ullmann-type couplings to form carbon–nitrogen bonds.

Example :

text6-chloro-2-(4-morpholinyl)-N-phenylquinazolin-4-amine + Aryl halide → Biaryl amine derivative

Conditions :

-

Catalyst: Pd(OAc)₂/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Dioxane

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The morpholine ring remains stable in dilute HCl but degrades in concentrated acid.

-

Basic Conditions : The chloro group is susceptible to hydrolysis at high pH, forming hydroxyl derivatives.

Spectroscopic Characterization

Reaction products are validated using:

Scientific Research Applications

6-chloro-2-morpholino-N-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of quinazolinamine derivatives is highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations:

Substituent Position and Activity: 6-Position: Chloro (target compound) vs. alkoxy (gefitinib/erlotinib) groups influence electron-withdrawing effects and binding affinity. The 6-chloro substituent may enhance DNA intercalation or kinase inhibition compared to bulkier alkoxy chains . 2-Position: Morpholinyl groups (target compound, gefitinib) improve water solubility and pharmacokinetics compared to non-heterocyclic substituents .

N-Aryl Modifications :

- The N-phenyl group in the target compound facilitates π-π interactions with hydrophobic pockets in enzymes (e.g., EGFR), similar to gefitinib’s 3-chloro-4-fluorophenyl moiety .

- Replacement of N-phenyl with piperidine () or benzyl () reduces activity due to disrupted stacking interactions .

Core Heterocycle :

- Quinazolinamines (target compound, gefitinib) exhibit superior kinase inhibition compared to pyrimidinamines (), attributed to the larger, planar quinazoline ring system .

Pharmacological and Physicochemical Profiles

| Property | Target Compound | Gefitinib | N-(4-Cl-2-F-Phe)-6,7-diOCH₃ |

|---|---|---|---|

| LogP (Predicted) | ~3.1 (moderate lipophilicity) | 4.2 (high lipophilicity) | ~2.8 |

| Solubility | Enhanced by morpholine | Low (requires formulation) | Moderate (di-OCH₃ groups) |

| EGFR IC₅₀ | Not reported | 0.033 nM | Not reported |

| Therapeutic Use | Research stage | NSCLC (approved) | Preclinical studies |

Critical Insights :

- Chloro vs. Methoxy : 6-Cl could increase metabolic stability compared to 7-OCH₃ in gefitinib, which undergoes demethylation .

Biological Activity

4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl- (CAS No. 60973-41-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

The molecular formula of 4-Quinazolinamine is C18H17ClN4O, with a molar mass of 340.81 g/mol. Its structure includes a quinazoline core with a chloro group and a morpholine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS No. | 60973-41-3 |

| Molecular Formula | C18H17ClN4O |

| Molecular Weight | 340.81 g/mol |

| IUPAC Name | 6-chloro-2-morpholino-N-phenylquinazolin-4-amine |

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-4-quinazolinamine with morpholine and aniline under specific conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C). The reaction is conducted at elevated temperatures to ensure complete conversion to the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinamine derivatives, including the compound . Research indicates that these compounds can inhibit key proteins associated with drug resistance in cancer cells, such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .

Case Study: Inhibition of Drug Resistance

A study evaluating various quinazolinamine derivatives found that specific modifications significantly enhanced their ability to inhibit BCRP and P-gp, suggesting potential for overcoming multidrug resistance in cancer therapies .

The proposed mechanism of action for 4-Quinazolinamine involves:

- Enzyme Inhibition : The compound is known to inhibit kinases involved in cell signaling pathways, impacting cell proliferation and survival.

- Receptor Modulation : It may interact with specific receptors that regulate cellular responses to growth factors, contributing to its anticancer effects.

Pharmacological Applications

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further research in infectious diseases.

- Drug Development : The unique structural features of this compound allow it to serve as a scaffold for developing new drugs targeting various biological pathways .

Comparative Analysis

When compared with similar compounds, such as other quinazolinamines, 4-Quinazolinamine exhibits distinct biological properties due to its specific substituents. This uniqueness enhances its potential effectiveness in therapeutic applications.

| Compound Name | Biological Activity |

|---|---|

| 6-chloro-2-morpholino-N-phenylquinazolin-4-amine | Anticancer, antimicrobial |

| N-(4-bromo-2-fluorophenyl)-6-methoxyquinazoline | Anticancer |

| Vandetanib | Tumor angiogenesis inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl- in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure respiratory protection (e.g., NIOSH-certified N95/P100 masks) if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood with adequate exhaust to minimize inhalation risks .

- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filter vacuums. Collect contaminated material in sealed containers labeled as hazardous waste .

- Storage : Store in airtight containers at room temperature in a dry, well-ventilated area away from incompatible materials .

Q. What synthetic routes are commonly employed for the preparation of 4-Quinazolinamine derivatives?

- Methodological Answer :

- Stepwise Synthesis :

Chlorination : React 3,4-dihydroquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) at reflux to introduce the chloro group at position 4 .

Morpholinyl Substitution : Reflux the chlorinated intermediate with morpholine in anhydrous dimethylformamide (DMF) under inert gas (N₂/Ar) to introduce the morpholinyl group .

Aniline Coupling : React the intermediate with substituted anilines in polar aprotic solvents (e.g., NMP) using diisopropylethylamine (DIPEA) as a base to form the final N-phenyl derivative .

- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust molar ratios (e.g., 1:1.2 for aniline coupling) to improve yields (typically 35–60%) .

Q. How can researchers confirm the structural integrity of synthesized 4-Quinazolinamine derivatives?

- Methodological Answer :

- FTIR Analysis : Identify key functional groups:

- C=N and C=C stretching in quinazoline ring (1580–1708 cm⁻¹) .

- Morpholine C-O-C asymmetric stretching (1080–1147 cm⁻¹) .

- NMR Spectroscopy :

- Aromatic protons (6.8–8.5 ppm for quinazoline and phenyl groups) .

- Morpholine CH₂ groups (2.0–3.5 ppm) .

- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or morpholine groups) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the toxicological profile of 4-Quinazolinamine derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293, HepG2) to assess acute cytotoxicity. Compare results with structurally similar compounds (e.g., Gefitinib derivatives) to identify SAR trends .

- In Vivo Models : Use rodent studies to evaluate organ-specific toxicity (e.g., liver/kidney histopathology) and dose-response relationships .

- Data Normalization : Account for batch-to-batch variability in purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO vs. saline) .

Q. What methodological approaches are recommended for analyzing the structure-activity relationship (SAR) of morpholinyl-substituted quinazolinamines?

- Methodological Answer :

- Bioactivity Profiling : Test derivatives against kinase panels (e.g., EGFR, HER2) using fluorescence polarization assays. Gefitinib (IC₅₀ = 23 nM for EGFR) serves as a positive control .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity of the morpholinyl group to kinase ATP pockets .

- Substituent Variation : Synthesize analogs with modified morpholine substituents (e.g., thiomorpholine, piperazine) to evaluate steric/electronic effects on potency .

Q. How can researchers assess the stability of 4-Quinazolinamine derivatives under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Thermal Stress : Heat samples to 40–60°C for 14 days and monitor degradation via HPLC .

- Photostability : Expose compounds to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra .

- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., dechlorination or morpholine ring oxidation) .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of 4-Quinazolinamine derivatives?

- Methodological Answer :

- Process Controls :

- Standardize reaction parameters (e.g., 110°C for chlorination, 12-hour reflux for aniline coupling) .

- Use anhydrous solvents (e.g., DMF, NMP) stored over molecular sieves .

- Quality Checks : Implement in-process NMR or FTIR to monitor intermediate purity before proceeding to subsequent steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinazolinamine derivatives?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., Western blot for kinase inhibition alongside cell viability assays) .

- Control Standardization : Include reference compounds (e.g., Gefitinib for EGFR inhibition) in each experiment to normalize inter-laboratory variability .

- Meta-Analysis : Compare datasets across published studies, noting differences in cell lines (e.g., GEO colon vs. OVCAR-3 ovarian) and assay conditions (e.g., serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.